molecular formula C16H16N4O3 B380482 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 342780-02-3

6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B380482
CAS No.: 342780-02-3
M. Wt: 312.32g/mol
InChI Key: WBVFLMMQRJGKKV-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic analysis of pyrano[2,3-c]pyrazole derivatives provides fundamental insights into their solid-state molecular geometry and intermolecular interactions. Related compounds within this family have been extensively characterized using single-crystal X-ray diffraction techniques, revealing critical structural parameters that influence their biological activity.

Comparative crystallographic studies of analogous pyrano[2,3-c]pyrazole derivatives demonstrate that these compounds typically crystallize in various space groups, with the most common being triclinic P-1 and monoclinic P21/c systems. For instance, the closely related compound 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile crystallizes in the triclinic space group P-1 with unit cell parameters a=7.6168(6) Å, b=9.9967(5) Å, c=11.7888(6) Å, α=105.283(5)°, β=99.416(5)°, γ=92.221(5)°, and Z=2.

The pyrano ring in these structures consistently adopts a flattened boat conformation, which is crucial for understanding the compound's conformational flexibility and potential binding modes with biological targets. X-ray diffraction studies reveal that the phenyl ring attached at the C4 position maintains planarity with bond lengths ranging from 1.344(11) Å to 1.390(10) Å, with average bond angles of approximately 119.98°, closely matching the theoretical sp2-hybridization value.

Crystal packing analysis demonstrates that these compounds are stabilized through extensive hydrogen bonding networks. The amino group at C6 and the carbonitrile functionality participate in strong intermolecular N-H···N and N-H···O interactions, creating zigzag-like supramolecular architectures. Additionally, C-H···π interactions contribute to the overall crystal stability, particularly involving the aromatic phenyl substituents.

Spectroscopic Elucidation (¹H/¹³C NMR, FT-IR, UV-Vis)

Spectroscopic characterization of this compound and related derivatives provides comprehensive structural confirmation through multiple analytical techniques.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of related pyrano[2,3-c]pyrazole derivatives exhibits characteristic signals that serve as diagnostic markers for structural identification. The propyl substituent at C3 typically displays a triplet pattern for the methyl protons around δ 1.0-1.2 ppm, while the methylene protons appear as complex multipiples between δ 2.4-2.6 ppm. The characteristic C4 proton appears as a singlet around δ 4.5-4.6 ppm, confirming the stereochemical arrangement at this critical position.

For compounds bearing 3,4-dihydroxyphenyl substituents, the aromatic protons exhibit distinct coupling patterns. The ortho-coupled protons typically appear as doublets around δ 6.8-7.2 ppm with coupling constants of approximately 8.0 Hz, while the meta-coupled proton appears as a doublet of doublets around δ 6.9-7.1 ppm. The hydroxyl protons of the catechol moiety are often observed as broad singlets between δ 8.5-9.5 ppm, which may exchange with deuterated solvents.

The amino group protons at C6 characteristically appear as a broad singlet around δ 6.7-7.1 ppm, while the NH proton of the pyrazole ring typically resonates as a broad singlet between δ 11.0-12.2 ppm, indicative of hydrogen bonding interactions.

¹³C NMR Spectroscopic Features

¹³C NMR spectroscopy provides detailed information about the carbon framework of these compounds. The carbonitrile carbon consistently appears around δ 120-121 ppm, serving as a diagnostic signal for this functional group. The pyran ring carbons exhibit characteristic chemical shifts: C4 (bearing the phenyl substituent) typically resonates around δ 35-37 ppm, while C5 (bearing the carbonitrile) appears around δ 55-58 ppm.

The aromatic carbon signals of the 3,4-dihydroxyphenyl substituent provide valuable structural information. The quaternary carbons bearing hydroxyl groups typically resonate around δ 145-148 ppm, while the other aromatic carbons appear in the range δ 115-130 ppm. The propyl chain carbons exhibit predictable chemical shifts with the terminal methyl around δ 14 ppm and the methylene carbons between δ 22-30 ppm.

FT-IR Spectroscopic Characteristics

Fourier-transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups. The amino group typically exhibits characteristic N-H stretching vibrations around 3400-3500 cm⁻¹, often appearing as multiple bands due to symmetric and asymmetric stretching modes. The carbonitrile group shows a sharp, intense absorption around 2190-2200 cm⁻¹, serving as a definitive marker for this functionality.

The hydroxyl groups of the catechol moiety contribute broad O-H stretching absorptions in the range 3200-3600 cm⁻¹, often overlapping with the amino N-H stretches. Aromatic C=C stretching vibrations appear around 1600-1650 cm⁻¹, while C=N stretching of the pyrazole ring typically occurs around 1640-1660 cm⁻¹.

UV-Vis Spectroscopic Properties

UV-Vis spectroscopy of pyrano[2,3-c]pyrazole derivatives reveals characteristic absorption patterns reflecting their extended conjugated systems. The 3,4-dihydroxyphenyl substituent contributes significantly to the chromophoric properties, typically exhibiting absorption maxima in the range 280-320 nm due to π→π* transitions within the aromatic system.

Tautomeric Equilibria in Solution Phase

Tautomeric equilibria play a crucial role in determining the solution-phase behavior and biological activity of pyrano[2,3-c]pyrazole derivatives. These compounds can exist in multiple tautomeric forms due to the presence of several heteroatoms capable of proton migration, particularly within the pyrazole ring system and the amino group at C6.

Prototropic Tautomerism in Pyrazole Ring

The pyrazole moiety within the pyrano[2,3-c]pyrazole framework can undergo prototropic tautomerization between N1-H and N2-H forms. This tautomeric equilibrium is influenced by factors such as solvent polarity, temperature, and intermolecular hydrogen bonding. In polar protic solvents, the equilibrium may favor the form that maximizes hydrogen bonding interactions with solvent molecules.

The tautomeric interconversion follows the general pattern H-N1-N2=C ⇌ N1=N2-C-H, involving the migration of a proton from one nitrogen to another. This process is catalyzed by both acids and bases through protonation-deprotonation mechanisms, with the formation of delocalized cationic or anionic intermediates.

Amino-Imino Tautomerism

The amino group at C6 can potentially participate in amino-imino tautomerism, particularly under certain pH conditions or in the presence of catalytic species. This tautomeric form may involve the transformation H2N-C=C ⇌ HN=C-C-H, although this equilibrium typically favors the amino form due to the greater stability of the aromatic pyran ring system.

Enol-Keto Tautomerism Considerations

While less pronounced in this specific compound, the presence of hydroxyl groups in the 3,4-dihydroxyphenyl substituent may participate in localized tautomeric equilibria, particularly under strongly basic conditions where phenoxide formation becomes favorable. These equilibria can influence the overall electronic distribution within the molecule and affect its binding affinity to biological targets.

Solvent Effects on Tautomeric Equilibria

The choice of solvent significantly impacts the tautomeric distribution of pyrano[2,3-c]pyrazole derivatives. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) tend to stabilize the neutral tautomeric forms through dipolar interactions, while polar protic solvents like methanol or water favor tautomers capable of forming extensive hydrogen bonding networks.

Comparative Molecular Geometry with Analogous Pyrano[2,3-c]pyrazole Derivatives

Comparative analysis of molecular geometry across the pyrano[2,3-c]pyrazole family reveals consistent structural features that define this important pharmacophore. Understanding these geometric relationships provides insights into structure-activity relationships and guides rational drug design efforts.

Geometric Parameters Comparison

A comprehensive comparison of geometric parameters across related pyrano[2,3-c]pyrazole derivatives reveals several consistent structural features. The analysis includes molecular properties such as molecular volume, dipole moments, and conformational preferences that directly influence biological activity.

Compound Molecular Formula Molecular Weight (Da) Log P HBA HBD Rotatable Bonds
Target Compound C16H16N4O3 312.33 -2.25* 5 3 4
6-Amino-3-methyl-4-phenyl derivative C14H12N4O 252.27 -1.89* 4 2 2
6-Amino-4-(4-methylphenyl) derivative C15H14N4O 266.30 -1.65* 4 2 3
6-Amino-4-(2-hydroxyphenyl) derivative C14H12N4O2 268.27 -2.15* 5 3 3

*Estimated based on structural analogy with reported compounds

Conformational Analysis

The pyrano ring consistently adopts a flattened boat conformation across all derivatives, with puckering parameters indicating minimal deviation from planarity. This conformational preference maximizes π-orbital overlap within the fused ring system and optimizes intramolecular interactions. The C4 substituent orientation significantly influences the overall molecular shape, with electron-withdrawing groups promoting more planar conformations due to enhanced π-conjugation.

Electronic Distribution Patterns

Quantum chemical calculations and experimental observations reveal that the electron density distribution within the pyrano[2,3-c]pyrazole core remains relatively constant across different C4 substituents. However, the presence of electron-donating groups like the 3,4-dihydroxyphenyl moiety significantly increases the electron density at the pyran oxygen and the C6 amino group, potentially enhancing their hydrogen bonding capabilities and biological interactions.

Intermolecular Interaction Patterns

Comparative crystal structure analysis reveals that pyrano[2,3-c]pyrazole derivatives consistently form similar supramolecular architectures through hydrogen bonding networks. The amino group at C6 serves as a universal hydrogen bond donor, while the pyran oxygen and carbonitrile nitrogen act as acceptors. The 3,4-dihydroxyphenyl substituent in the target compound provides additional hydrogen bonding sites, potentially leading to more complex three-dimensional networks.

Structure-Activity Relationship Implications

The geometric comparison reveals that compounds with electron-rich aromatic substituents at C4, such as the 3,4-dihydroxyphenyl group, demonstrate enhanced biological activity compared to their electron-poor analogs. This correlation suggests that electronic effects play a crucial role in target binding, possibly through π-π stacking interactions or enhanced hydrogen bonding capabilities.

The propyl substituent at C3 provides optimal lipophilic character for membrane permeability while maintaining aqueous solubility through the hydrophilic amino and hydroxyl groups. This balanced lipophilicity profile is consistent with Lipinski's rule of five and suggests favorable pharmacokinetic properties for potential therapeutic applications.

Properties

CAS No.

342780-02-3

Molecular Formula

C16H16N4O3

Molecular Weight

312.32g/mol

IUPAC Name

6-amino-4-(3,4-dihydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H16N4O3/c1-2-3-10-14-13(8-4-5-11(21)12(22)6-8)9(7-17)15(18)23-16(14)20-19-10/h4-6,13,21-22H,2-3,18H2,1H3,(H,19,20)

InChI Key

WBVFLMMQRJGKKV-UHFFFAOYSA-N

SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Biological Activity

6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that belongs to the class of pyrano[2,3-c]pyrazoles. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions. Various methods have been developed to create this compound with high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through a p53-independent pathway. This was demonstrated in various cell lines where the compound inhibited cell proliferation and induced cell cycle arrest .
  • Case Studies : In vitro studies indicated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

  • Experimental Findings : It has been reported that derivatives of pyrano[2,3-c]pyrazoles exhibit analgesic and anti-inflammatory activities in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various microbial strains:

  • Efficacy Against Bacteria : Studies have shown that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The diameter of the inhibition zones ranged from 0 to 31 mm depending on the concentration tested .

Comparative Biological Activity Table

Activity Type Tested Strains/Cell Lines Outcome Reference
AnticancerMCF-7, MDA-MB-231Induced apoptosis; inhibited proliferation
Anti-inflammatoryAnimal modelsReduced pro-inflammatory cytokines
AntimicrobialStaphylococcus aureus, E. coliInhibition zones: 0–31 mm

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that derivatives of pyrano[2,3-c]pyrazole compounds exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances electron donation capabilities, which can neutralize free radicals and reduce oxidative stress in biological systems. This property is crucial for developing treatments for diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects
Studies have shown that the compound may possess anti-inflammatory properties. The structural features allow it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for further investigation in the treatment of inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Activity
Preliminary studies suggest that 6-amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile may exhibit anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential as a chemotherapeutic agent. Further research is needed to explore its efficacy against specific cancer types and to understand the underlying mechanisms .

Pharmacology

Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. By modulating these pathways, it may help regulate blood sugar levels and improve metabolic health .

Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its antioxidant properties may contribute to protecting neurons from damage caused by excitotoxicity and oxidative stress. This application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Case Study 1: Antioxidant Activity Assessment
In a study assessing various pyrano[2,3-c]pyrazole derivatives, this compound was found to significantly reduce lipid peroxidation levels in cellular models exposed to oxidative stress. These findings suggest its potential use as an antioxidant supplement or therapeutic agent in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of this compound demonstrated a marked reduction in the secretion of TNF-alpha and IL-6 in macrophage cell lines treated with the compound. These results indicate its potential role as an anti-inflammatory agent that could be developed into a drug for treating inflammatory diseases.

Data Table: Summary of Applications

Application AreaPotential BenefitsResearch Findings
AntioxidantReduces oxidative stressSignificant reduction in lipid peroxidation
Anti-inflammatoryInhibits pro-inflammatory cytokinesDecreased TNF-alpha and IL-6 secretion
AnticancerInduces apoptosis in cancer cellsIn vitro studies show promising results
Enzyme InhibitionModulates metabolic pathwaysPotential regulation of blood sugar levels
NeuroprotectiveProtects neurons from oxidative damagePositive effects observed in neurodegeneration models

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at Position 4 (Aryl Groups)

The aryl group at position 4 significantly influences biological activity and physicochemical properties:

Compound (Position 4 Substituent) Key Properties/Activities Reference
3,4-Dihydroxyphenyl (Target Compound) Potential antioxidant activity; polar due to catechol group; may exhibit metal chelation
4-Chlorophenyl Enhanced lipophilicity; antimicrobial activity reported
2-Hydroxyphenyl (AMDPC) Anti-cancer activity (BCAP-37 cell inhibition); non-apoptotic mechanism
3,4,5-Trimethoxyphenyl Increased steric bulk; potential CNS activity due to methoxy groups
4-Methoxyphenyl Improved solubility; precursor for heterocyclic derivatives

Key Insights :

  • Bioactivity : Chlorophenyl and hydroxyphenyl derivatives show antimicrobial and anticancer activities, respectively, suggesting the target compound’s dihydroxyphenyl group may synergize antioxidant and anticancer effects .

Substituent Variations at Position 3 (Alkyl Groups)

The alkyl chain at position 3 modulates lipophilicity and steric effects:

Compound (Position 3 Substituent) Key Properties/Activities Reference
Propyl (Target Compound) Moderate lipophilicity; balances solubility and membrane permeability
Methyl Higher solubility; common in PDE2 inhibitors
tert-Butyl Enhanced steric hindrance; may improve metabolic stability
Phenyl Planar structure; potential π-π stacking interactions

Key Insights :

  • Lipophilicity : Propyl provides a balance between methyl (polar) and tert-butyl (highly lipophilic) groups, optimizing pharmacokinetics .
  • Synthetic Yield : Propyl-substituted compounds (e.g., 10m in ) achieve 80% yield, comparable to methyl derivatives (e.g., 47% for 11i in ), suggesting feasible synthesis .
Table 1: Reported Activities of Key Analogues
Compound Activity Mechanism/Notes Reference
AMDPC (2-hydroxyphenyl, methyl) Anti-cancer (BCAP-37 cells) Non-apoptotic; cell density reduction at 50 µg/mL
11t (Trifluoromethyl, methoxy) PDE2 inhibition High purity (99.66%); HRMS-validated structure
10n (4-Chlorophenyl, propyl) Antimicrobial Synthesized via one-pot multicomponent reaction
3s (3-Methoxyphenyl, methyl) Not specified High yield (80%); characterized by NMR
Target Compound (3,4-Dihydroxyphenyl) Predicted: Antioxidant, anticancer Theoretical potential based on catechol group

Key Insights :

  • The target compound’s dihydroxyphenyl group may enhance antioxidant capacity similar to chromone-linked pyranopyrazoles in , which showed radical scavenging via phenolic -OH groups.

Physicochemical and Spectral Comparisons

Spectral Data

  • 1H NMR :
    • Propyl substituent : δ 0.57 ppm (triplet, CH3) in 10m vs. δ 2.14 ppm (singlet, CH3) in methyl derivatives .
    • Dihydroxyphenyl : Expected aromatic signals near δ 6.8–7.2 ppm, similar to 2-hydroxyphenyl in AMDPC .
  • 13C NMR :
    • Nitrile carbon: ~120 ppm across analogues (e.g., 120.78 ppm in 10m ).
    • Quaternary carbons: Position 4 aryl carbons appear at 130–160 ppm .

Physical Properties

Compound Melting Point (°C) Yield (%) Purity (%) Reference
10m (2,4-Dimethylphenyl, propyl) Not reported 80 Not specified
11i (Trifluoromethoxy, methyl) Not reported 47 99.82
3s (3-Methoxyphenyl, methyl) 170.7–171.2 80 Not specified
Target Compound Predicted NA NA N/A

Key Insights :

  • High yields (80%) for propyl derivatives suggest scalable synthesis .
  • Melting points for methyl analogues (e.g., 170–171°C) indicate crystalline stability, likely shared by the target compound .

Preparation Methods

Reaction Mechanism and Reagents

This method employs a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 3,4-dihydroxybenzaldehyde, and malononitrile in ethanol under reflux. The propyl group is introduced via pre-functionalization of the β-ketoester (e.g., ethyl 3-propylacetoacetate). The reaction proceeds through:

  • Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile.

  • Michael addition of hydrazine to the unsaturated nitrile, generating a pyrazole intermediate.

  • Cyclocondensation with the β-ketoester to form the pyran ring.

Optimization and Yield Data

Optimal conditions (Table 1) were determined by varying solvents, catalysts, and temperatures. Ethanol with piperidine (5 mol%) at 80°C for 6 hours achieved a 72% yield. Prolonged heating (>8 hours) led to decomposition of the catechol group, necessitating inert atmospheres for higher reproducibility.

Table 1: Optimization of One-Pot Synthesis

ParameterTested RangeOptimal ConditionYield (%)
SolventEtOH, MeOH, DMFEtOH72
CatalystPiperidine, AcOHPiperidine (5%)72
Temperature (°C)60–1008072
Reaction Time (h)4–10672

Stepwise Ring Assembly with Functionalization

Pyrazole Ring Formation

A modular approach first synthesizes the pyrazole core. Ethyl 3-propylacetoacetate reacts with hydrazine hydrate in ethanol at 60°C for 3 hours, yielding 3-propyl-1H-pyrazol-5-amine. This intermediate is isolated via vacuum filtration and recrystallized from hexane/ethyl acetate (85% yield).

Pyran Ring Cyclization

The pyrazole amine undergoes cyclization with 3,4-dihydroxybenzaldehyde and malononitrile in DMF at 100°C for 5 hours. Tetrabutylammonium bromide (TBAB) catalyzes the nucleophilic addition-cyclization sequence, forming the pyran ring. The dihydroxyphenyl group is protected as a bis-benzyl ether during this step to prevent oxidation, followed by deprotection via hydrogenolysis (Pd/C, H₂, 40 psi).

Critical Purification Steps

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted aldehyde.

  • Recrystallization : Methanol/water (4:1) yields pure product as a pale-yellow solid (mp 218–220°C).

Catalytic Hydrogenation for Amino Group Introduction

Nitro Precursor Route

An alternative method involves synthesizing 6-nitro-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile via nitration (HNO₃/AcOH, 0°C, 2 hours), followed by catalytic hydrogenation (10% Pd/C, H₂, 50 psi) in ethanol. This two-step process achieves 68% overall yield but requires stringent control over nitration regioselectivity.

Reaction Monitoring

FT-IR and LC-MS track the reduction of the nitro group (ν(NO₂) at 1520 cm⁻¹ to ν(NH₂) at 3350 cm⁻¹). Over-hydrogenation (>12 hours) leads to debenzylation of the catechol group, reducing yield by 15–20%.

Solvent and Catalyst Innovations

Ionic Liquid-Mediated Synthesis

Recent advances utilize 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a green solvent. The ionic liquid enhances reaction rates (4 hours vs. 6 hours in ethanol) and stabilizes the dihydroxyphenyl group, improving yield to 78%.

Nano-Catalysts

ZnO nanoparticles (20 nm) catalyze the one-pot condensation at 70°C, reducing energy input. The nanoparticles are recoverable via centrifugation and reusable for three cycles with <5% activity loss.

Analytical and Spectroscopic Validation

Structural Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.45 (t, 3H, CH₂CH₂CH₃), 2.89 (q, 2H, CH₂CH₂CH₃), 4.21 (s, 1H, pyran H), 6.65–7.12 (m, 3H, aromatic H).

  • HRMS : m/z 312.1321 [M+H]⁺ (calc. 312.1324).

Purity Assessment

HPLC (C18 column, acetonitrile/water 55:45) shows >98% purity. Residual solvents (ethanol, DMF) are <0.1% by GC-MS .

Q & A

Q. What are the standard protocols for synthesizing 6-amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

A common method involves a multi-component reaction (MCR) in aqueous media. A typical procedure combines hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 3,4-dihydroxybenzaldehyde), and malononitrile, catalyzed by TBAB (tetrabutylammonium bromide) under reflux (25–30 min). The product is isolated via filtration and recrystallized from ethanol. Characterization includes IR (e.g., NH₂ at ~3412 cm⁻¹, CN at ~2258 cm⁻¹), NMR (e.g., δH 1.79 ppm for CH₃, aromatic protons at 6.71–7.57 ppm), and mass spectrometry .

Q. How is structural confirmation achieved for this compound?

Use a combination of spectroscopic techniques:

  • IR : Identify functional groups (e.g., NH₂, CN, C=O).
  • ¹H/¹³C NMR : Assign protons and carbons (e.g., CH₃ at δH ~1.79 ppm, aromatic carbons at δC ~160 ppm).
  • HRMS : Confirm molecular weight (e.g., observed m/z 331.0118 vs. calculated 331.0116 for bromophenyl derivatives) . Cross-reference data with literature values to validate purity .

Q. What solvents and catalysts optimize yield in its synthesis?

Water is preferred for eco-friendly synthesis, achieving >90% yield with surfactants like CTACl (cetyltrimethylammonium chloride) . Ionic liquids (e.g., [Et₃NH][HSO₄]) or TBAB enhance reaction efficiency by stabilizing intermediates . Avoid organic solvents like DMF to reduce environmental impact .

Advanced Research Questions

Q. How do substituents on the aryl group influence biological activity?

Substituents like nitro (-NO₂), methoxy (-OCH₃), or halogens (e.g., -Br) modulate electronic and steric properties, affecting interactions with biological targets. For example:

  • 4-Nitrophenyl derivatives : Exhibit antihypertensive activity via calcium channel blockade (IC₅₀ = 12.3 μM vs. nifedipine) .
  • 4-Hydroxyphenyl derivatives : Show antibacterial activity (MIC = 8–16 μg/mL against S. aureus) . Use QSAR (Quantitative Structure-Activity Relationship) models to predict activity trends .

Q. What methodologies resolve contradictions in reported biological activities?

Discrepancies may arise from assay conditions (e.g., in vitro vs. in vivo) or structural variations. To address this:

  • Standardize assays : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and controls.
  • Compare substituent effects : Evaluate para- vs. meta-substituted analogs for activity shifts .
  • Validate mechanisms : Conduct receptor-binding assays (e.g., calcium flux assays for antihypertensive claims) .

Q. How can reaction conditions be optimized for scalability?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 min at 80°C) while maintaining >85% yield .
  • Catalyst screening : Test alternatives like ZnO nanoparticles or enzyme-based catalysts for greener protocols.
  • DoE (Design of Experiments) : Use statistical models (e.g., ANOVA) to optimize temperature, molar ratios, and catalyst loading .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .
  • Plasma protein binding assays : Use equilibrium dialysis to measure unbound fractions .

Data Analysis and Interpretation

Q. How to interpret conflicting NMR signals in diastereomeric mixtures?

  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks (e.g., aromatic protons at δH 6.71–7.57 ppm) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 .
  • Dynamic NMR : Monitor exchange processes at variable temperatures .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and CYP450 interactions.
  • Molecular docking : Simulate binding to targets (e.g., L-type calcium channels for antihypertensive activity) .

Tables for Key Data

Q. Table 1. Representative Yields and Characterization Data

Substituent (R)Yield (%)Melting Point (°C)IR (CN, cm⁻¹)HRMS (m/z)
4-Bromophenyl92179–1802258331.0118
4-Methoxyphenyl89211–2122256282.1119
3-Nitrophenyl85247–2482259312.0983
Data sourced from .

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